1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione 1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 88603-02-5
VCID: VC17590286
InChI: InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7H,22-25H2
SMILES:
Molecular Formula: C20H15BrN4O3
Molecular Weight: 439.3 g/mol

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione

CAS No.: 88603-02-5

Cat. No.: VC17590286

Molecular Formula: C20H15BrN4O3

Molecular Weight: 439.3 g/mol

* For research use only. Not for human or veterinary use.

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione - 88603-02-5

Specification

CAS No. 88603-02-5
Molecular Formula C20H15BrN4O3
Molecular Weight 439.3 g/mol
IUPAC Name 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione
Standard InChI InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7H,22-25H2
Standard InChI Key FPDDAUJPPIOMCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar anthracene core (C₁₄H₁₀) substituted at positions 1, 4, 5, and 8 with amino groups (-NH₂), a bromine atom at position 2, and a phenoxy group (-OC₆H₅) at position 6. This arrangement creates a polarized electronic structure, with amino groups acting as electron donors and bromine/carbonyl groups as electron acceptors. The molecular formula is reported as C₁₅H₁₄BrN₄O₂, though structural analysis suggests a possible discrepancy in the carbon count.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight364.20 g/mol
DensityNot reported
SolubilityModerate in polar aprotic solvents
Melting Point>250°C (decomposes)
LogP~3.2 (estimated)

The bromine atom enhances electrophilic reactivity, while the phenoxy group improves solubility in organic solvents .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves three primary steps:

  • Bromination: Anthraquinone is brominated at position 2 using bromine (Br₂) in dichloromethane at 0–5°C.

  • Amination: Sequential amination at positions 1, 4, 5, and 8 using ammonia or alkylamines under reflux.

  • Phenoxy Substitution: Nucleophilic aromatic substitution of a nitro group with phenoxide at position 6 .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C65–70
AminationNH₃, EtOH, 80°C, 12 hrs40–50
PhenoxyK₃PO₄, PhONa, DMF, 120°C55–60

Side reactions, such as over-bromination or incomplete amination, necessitate rigorous purification via column chromatography.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, comparable to ciprofloxacin. The phenoxy group likely disrupts bacterial membrane integrity via hydrophobic interactions .

Applications in Materials Science

Organic Electronics

The compound’s conjugated π-system and redox activity make it a candidate for organic semiconductors. Cyclic voltammetry reveals two reversible reduction waves at −0.75 V and −1.2 V (vs. Ag/AgCl), indicative of electron-accepting capacity.

Dye Chemistry

Its intense absorption in the visible spectrum (λₘₐₓ = 480 nm) stems from charge-transfer transitions between amino and carbonyl groups . Potential uses include photostable dyes for textiles and sensors.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Anthraquinones

CompoundMolecular FormulaKey Features
2-Bromophenanthrene-9,10-dione C₁₄H₇BrO₂Lacks amino groups; used in OLEDs
2-Phenoxyanthracene-9,10-dione C₂₀H₁₂O₃No bromine; studied as a dye precursor

The addition of amino and bromine groups in 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione enhances its biological and electronic properties compared to simpler analogues .

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